Cas no 2172002-96-7 (5-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidopentanoic acid)

5-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidopentanoic acid is a specialized amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which enhances stability during peptide synthesis. The compound's structure includes a branched alkyl chain and a carboxylate moiety, making it suitable for controlled coupling reactions in solid-phase peptide synthesis (SPPS). Its key advantages include high purity, compatibility with standard Fmoc deprotection conditions, and selective reactivity, enabling precise incorporation into peptide sequences. The ethyl and methyl substituents contribute to steric control, reducing side reactions. This compound is particularly valuable in medicinal chemistry and bioconjugation applications where tailored peptide modifications are required.
5-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidopentanoic acid structure
2172002-96-7 structure
Product Name:5-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidopentanoic acid
CAS No:2172002-96-7
MF:C26H32N2O5
MW:452.542687416077
CID:6471053
PubChem ID:165579171
Update Time:2025-06-07

5-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidopentanoic acid
    • 2172002-96-7
    • 5-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]pentanoic acid
    • EN300-1563251
    • Inchi: 1S/C26H32N2O5/c1-3-28(15-9-8-14-24(29)30)25(31)18(2)16-27-26(32)33-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23H,3,8-9,14-17H2,1-2H3,(H,27,32)(H,29,30)
    • InChI Key: OUDWFIDRVRVBMZ-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C)C(N(CC)CCCCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 12
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 95.9Ų

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5-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidopentanoic acid Related Literature

Additional information on 5-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidopentanoic acid

Introduction to 5-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidopentanoic acid (CAS No. 2172002-96-7)

The compound 5-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidopentanoic acid, identified by its CAS number 2172002-96-7, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, characterized by its complex amino acid derivative and fluorinated aromatic moiety, has garnered considerable attention due to its potential applications in drug development and biotechnology. The presence of a fluorenylmethoxycarbonyl (Fmoc) group and an N-ethylated amine functionality highlights its versatility as a building block for synthetic chemistry and as a candidate for further derivatization.

Recent research in the domain of medicinal chemistry has emphasized the role of fluorinated compounds in enhancing pharmacological properties such as metabolic stability, bioavailability, and binding affinity. The incorporation of a fluorene-based moiety into the molecular framework of 5-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidopentanoic acid is particularly noteworthy, as it introduces rigidity and electronic characteristics that can modulate interactions with biological targets. This feature has been leveraged in the design of novel therapeutic agents targeting neurological disorders, where precise molecular interactions are critical.

The Fmoc group, a staple in peptide synthesis, adds another layer of utility to this compound. Its stability under standard peptide coupling conditions makes it an attractive intermediate for constructing peptidomimetics—molecules that mimic the bioactivity of natural peptides but with improved pharmacokinetic profiles. The synthesis of such derivatives has been explored in recent studies aiming to develop treatments for inflammatory diseases and cancer, where mimicking peptide functions can offer therapeutic advantages.

Moreover, the structural motif of 5-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidopentanoic acid aligns with emerging trends in drug discovery that prioritize polypharmacicity—the ability of a single molecule to interact with multiple targets. The combination of an amide bond and an aromatic ring system provides multiple docking sites for enzymes and receptors, which could be exploited to develop multitargeted therapeutics. This approach has shown promise in addressing complex diseases that involve multiple pathological pathways.

In vitro studies have begun to unravel the mechanistic potential of this compound. Initial assays suggest that derivatives derived from this scaffold exhibit inhibitory activity against certain proteases implicated in neurodegenerative diseases. The fluorene moiety, in particular, has been observed to enhance binding affinity through π-stacking interactions with aromatic residues in protein targets. Such findings are consistent with broader trends in medicinal chemistry where structural optimization leverages non-covalent interactions to improve drug efficacy.

The N-ethyl group at the amine position introduces steric hindrance that can fine-tune binding properties, preventing off-target effects while maintaining high selectivity. This balance is crucial for developing safe and effective pharmaceuticals. Recent advances in computational chemistry have enabled the rapid screening of analogs based on this core structure, allowing researchers to predict optimal modifications before experimental validation. This synergy between computational modeling and synthetic chemistry has accelerated the development pipeline for novel bioactive molecules.

Industrial applications of 5-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidopentanoic acid are also emerging beyond academic research. Pharmaceutical companies are exploring its use as a key intermediate in large-scale peptide synthesis, recognizing its stability and compatibility with automated synthesis platforms. The scalability of processes involving this compound has been a focus area, as efficient production is essential for commercial viability.

Future directions in research may explore the incorporation of this compound into drug delivery systems, where its structural features could enhance payload retention or controlled release profiles. The versatility of its functional groups also makes it a candidate for developing prodrugs—inactive precursors that are converted into active drugs within biological systems. Such strategies can improve therapeutic outcomes by optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

The broader impact of compounds like 5-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidopentanoic acid extends to educational initiatives in synthetic organic chemistry and medicinal science. Their study provides valuable insights into how structural modifications can influence biological activity, serving as teaching tools for students and researchers alike. As the pharmaceutical industry continues to evolve, such compounds will play an integral role in training the next generation of chemists capable of addressing global health challenges.

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